![molecular formula C21H21Bi B1581608 Tris(4-methylphenyl)bismuthine CAS No. 5142-75-6](/img/structure/B1581608.png)
Tris(4-methylphenyl)bismuthine
Übersicht
Beschreibung
Tris(4-methylphenyl)bismuthine is a biochemical reagent . It is a part of a collection of rare and unique chemicals provided by Sigma-Aldrich .
Synthesis Analysis
Tris(4-methylphenyl)bismuthine can be synthesized by a two-step method - ultrasound treatment and low temperature annealing . This method has been used to successfully synthesize K-doped triphenylbismuthine and tris(2/4-methylphenyl)bismuthine .Molecular Structure Analysis
The molecular structure of Tris(4-methylphenyl)bismuthine is represented by the linear formula C21H21Bi .Chemical Reactions Analysis
Tris(4-methylphenyl)bismuthine has been found to transfer the methyl group to Ph3E (E = P, As, Sb), ROH (R = Me, Et, i-Pr, PhCH2), water, sodium benzenesulfinate, sodium benzoate, N,N-dimethylformamide (DMF), and others .Physical And Chemical Properties Analysis
Tris(4-methylphenyl)bismuthine has a molar mass of 482.37 and a melting point of 119℃ . It should be stored at room temperature .Wissenschaftliche Forschungsanwendungen
Organometallic Applications
As an organometallic compound, Tri-p-tolylbismuthine is used in various industrial applications. It serves as a reagent, catalyst, and precursor material in processes such as thin film deposition, which is crucial for semiconductor and solar cell manufacturing. Additionally, it finds use in industrial chemistry for the synthesis of complex molecules, in pharmaceuticals for drug development, and in LED manufacturing for creating light-emitting diodes .
Wirkmechanismus
Target of Action
Tri-p-tolylbismuthine, also known as Tris(4-methylphenyl)bismuthine or tris(4-methylphenyl)bismuthane, is primarily targeted towards the development of superconductors . The compound’s primary targets are the potassium ions and the carbon atoms in the methylphenyl groups .
Mode of Action
The mode of action of Tri-p-tolylbismuthine involves the transfer of an electron from the potassium ions (K 4s) to the carbon atoms in the methylphenyl groups (C 2p orbital) . This electron transfer results in both red and blue shifts of the Raman spectra .
Biochemical Pathways
The biochemical pathway affected by Tri-p-tolylbismuthine is the superconductivity pathway . The compound, when doped with potassium, exhibits type-II superconductivity at 3.6 K at ambient pressure . This superconductivity is a result of the electron transfer from the potassium ions to the carbon atoms in the methylphenyl groups .
Result of Action
The result of Tri-p-tolylbismuthine’s action is the exhibition of type-II superconductivity at 3.6 K at ambient pressure . This superconductivity is due to the electron transfer from the potassium ions to the carbon atoms in the methylphenyl groups .
Action Environment
The action of Tri-p-tolylbismuthine is influenced by environmental factors such as temperature and pressure . The compound exhibits type-II superconductivity at 3.6 K at ambient pressure . Therefore, changes in these environmental factors could potentially influence the compound’s action, efficacy, and stability.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
tris(4-methylphenyl)bismuthane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C7H7.Bi/c3*1-7-5-3-2-4-6-7;/h3*3-6H,1H3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIECNHSGPKDTNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)[Bi](C2=CC=C(C=C2)C)C3=CC=C(C=C3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21Bi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20321123 | |
Record name | Tris(4-methylphenyl)bismuthine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20321123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
482.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tris(4-methylphenyl)bismuthine | |
CAS RN |
5142-75-6 | |
Record name | 5142-75-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=370497 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Tris(4-methylphenyl)bismuthine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20321123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes Tri-p-tolylbismuthine special in the realm of materials science?
A1: Tri-p-tolylbismuthine has emerged as a point of interest due to its superconducting capabilities when doped with potassium. [, ]. This discovery stems from the exploration of benzene-based organic superconductors and bismuth-based functional materials. []
Q2: How does potassium doping induce superconductivity in Tri-p-tolylbismuthine?
A2: Research suggests that doping Tri-p-tolylbismuthine with potassium leads to the formation of a specific crystal structure. One identified phase exhibits a triclinic P1 structure with a 3:1 potassium to Tri-p-tolylbismuthine mole ratio. [] This structural change, facilitated by electron transfer from potassium's 4s orbital to the C 2p orbital of the organic molecule, is believed to be responsible for the emergence of superconductivity. [] Evidence for this electron transfer can be observed in the red and blue shifts in the compound's Raman spectra. []
Q3: What is known about the superconducting behavior of potassium-doped Tri-p-tolylbismuthine?
A3: Studies have revealed that potassium-doped Tri-p-tolylbismuthine exhibits Type-II superconductivity. [] Notably, different superconducting critical temperatures (Tc) have been observed. One consistent finding is a superconducting phase at 3.6 K under ambient pressure. [] Intriguingly, another superconducting phase at a higher Tc of 5.3 K has also been reported in one sample. [] The factors influencing the emergence of different superconducting phases and their respective Tc's are still under investigation.
Q4: How does the molecular structure of Tri-p-tolylbismuthine influence its crystal packing and potential applications?
A4: Tri-p-tolylbismuthine, composed of a central bismuth atom bonded to three p-tolyl (4-methylphenyl) groups, can form large, high-quality crystals through a physical vapor transport process. [] The presence of the methyl group on the phenyl rings plays a crucial role in intermolecular interactions, directly influencing the crystal packing. [] Notably, the Bi-Bi distances within the crystal structure can be finely tuned by modifying the position of the methyl group, as demonstrated by the variations observed in Tri-p-tolylbismuthine, Triphenylbismuth, and Tri-o-tolylbismuthine. [] This control over crystal structure and Bi-Bi distances is particularly significant as it can impact the material's potential topological properties, paving the way for applications in fields like organic topological insulators. []
Q5: What analytical techniques are crucial for studying Tri-p-tolylbismuthine?
A5: Understanding the properties and behavior of Tri-p-tolylbismuthine relies heavily on a combination of advanced analytical techniques. Single-crystal X-ray diffraction is paramount for determining the crystal structures and precise atomic arrangements within the material []. Raman spectroscopy provides valuable insights into the vibrational modes of the molecules and helps elucidate the effects of doping on the electronic structure []. Furthermore, electrical conductivity measurements are essential for characterizing the superconducting behavior of the potassium-doped compound.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.